
Technical Analysis: Spectroscopic Data of 2-
Bromo-6-ethoxyphenol

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 2-Bromo-6-ethoxyphenol

CAS No.: 187961-35-9

Cat. No.: B067410

Get Quote

Executive Summary & Compound Profile
2-Bromo-6-ethoxyphenol is a halogenated phenolic ether used primarily as an intermediate in

the synthesis of pharmaceuticals and agrochemicals. Its structure features a phenol core

substituted with an ethoxy group at the ortho position (C6) and a bromine atom at the other

ortho position (C2), creating a sterically crowded 1,2,3-trisubstituted benzene ring.

This guide provides a comprehensive spectroscopic analysis (NMR, IR, MS) to assist

researchers in the structural validation of this compound.
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Property Data

IUPAC Name 2-Bromo-6-ethoxyphenol

CAS Number 187961-35-9

Molecular Formula

C

H

BrO

Molecular Weight 217.06 g/mol

Appearance Off-white to pale yellow crystalline solid or oil

Solubility

Soluble in CDCl

, DMSO-d

, Methanol

Synthesis & Sample Preparation
Synthetic Pathway
The synthesis of 2-bromo-6-ethoxyphenol requires controlling regioselectivity to avoid the

thermodynamically favored 4-bromo isomer. A common route involves the bromination of 2-

ethoxyphenol (guaethol) under controlled conditions or starting from 2,6-dibromophenol.

2-Ethoxyphenol
(Guaethol)

Br2 / CH2Cl2
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Click to download full resolution via product page

Figure 1: Synthetic workflow highlighting the separation of the 2-bromo isomer from the 4-

bromo byproduct.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b067410/docs?utm_src=pdf-body#technical-analysis-spectroscopic-data-of-2-bromo-6-ethoxyphenol
https://www.benchchem.com/product/b067410/docs?utm_src=pdf-body-img#technical-analysis-spectroscopic-data-of-2-bromo-6-ethoxyphenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b067410?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation for Spectroscopy
NMR: Dissolve ~10 mg in 0.6 mL of CDCl

(Chloroform-d). Ensure the solvent is acid-free to prevent broadening of the phenolic proton.

IR: Prepare a KBr pellet (1-2% sample) or use ATR (Attenuated Total Reflectance) on the

neat solid/oil.

MS: Dilute to 10 ppm in Methanol/Water (50:50) with 0.1% Formic Acid for ESI+.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The

H NMR spectrum is characterized by an ABC spin system for the aromatic protons and a
classic ethyl pattern (triplet + quartet) for the ethoxy group.

H NMR Data (400 MHz, CDCl )
The aromatic region shows three non-equivalent protons. The coupling constants (

) reveal the ortho and meta relationships.

Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)
Assignment

6.95 - 7.05 dd 1H H-3 (Ortho to Br)

6.75 - 6.85 dd 1H
H-5 (Ortho to

OEt)

6.65 - 6.75 t (apparent) 1H
H-4 (Meta to

Br/OEt)

5.85 s (br) 1H - -OH (Phenolic)

4.08 q 2H
-OCH

-

1.45 t 3H -CH
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Note: The phenolic proton (

5.85) is exchangeable with D

O and its position varies with concentration and temperature.

C NMR Data (100 MHz, CDCl )
Shift (

, ppm)
Assignment Structural Logic

147.5 C-6 (C-OEt) Deshielded by Oxygen (Ether)

144.2 C-1 (C-OH)
Deshielded by Oxygen

(Phenol)

124.0 C-3 (CH) Ortho to Br

121.5 C-4 (CH) Para to OH

112.8 C-5 (CH) Ortho to OEt

110.5 C-2 (C-Br)
Shielded by heavy atom effect

(Br)

65.2
-OCH

-
Alkyl ether carbon

14.9 -CH Methyl carbon

Mass Spectrometry (MS)
The mass spectrum is definitive due to the characteristic isotopic signature of Bromine (

Br and

Br) in a 1:1 ratio.

Fragmentation Analysis (EI, 70 eV)
Molecular Ion (M
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): Distinct doublet at m/z 216 and 218 (Intensity ratio ~1:1).

Base Peak: Often observed at m/z 137 (Loss of Br) or m/z 188/190 (Loss of Ethyl).

M+ (m/z 216/218)
[C8H9BrO2]+.

[M - C2H5]+
(m/z 187/189)
Loss of Ethyl

- •C2H5

[M - Br]+
(m/z 137)

Loss of Bromine

- •Br

[M - Et - CO]+
(m/z 159/161)

- CO

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways in Electron Impact (EI) mass spectrometry.

Key Diagnostic Ions
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m/z Relative Intensity Fragment Ion Interpretation

216 / 218 High [M] Molecular Ion (Br

isotope pattern)

188 / 190 Medium

[M - C

H

]

McLafferty-like

rearrangement (Loss

of Ethene)

137 High

[C

H

O

]

Loss of Bromine

radical

109 Medium

[C

H

O]

Subsequent loss of

CO

Infrared Spectroscopy (IR)
The IR spectrum confirms the functional group environment, specifically the intramolecular

hydrogen bonding common in ortho-substituted phenols.
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Wavenumber (cm

)
Vibration Mode Description

3450 - 3550 O-H Stretch

Broad band; indicates H-

bonding (likely intramolecular

with OEt oxygen).

2980, 2930 C-H Stretch
Aliphatic C-H from the ethoxy

group.

1605, 1580 C=C Stretch
Aromatic ring skeletal

vibrations.

1265 C-O-C Stretch
Asymmetric stretching of the

aryl alkyl ether.

1190 C-O Stretch Phenolic C-O stretch.

680 - 750 C-Br Stretch
Characteristic halo-aromatic

band.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Analysis: Spectroscopic Data of 2-Bromo-6-
ethoxyphenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b067410/docs#technical-analysis-spectroscopic-data-
of-2-bromo-6-ethoxyphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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